6-Iodoquinazolin-4-amine
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
6-iodoquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEFBUYEPRXDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599012 | |
| Record name | 6-Iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182880-14-4 | |
| Record name | 6-Iodoquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Quinazoline Scaffold: a Cornerstone in Medicinal Chemistry
The quinazoline (B50416) ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a privileged scaffold in medicinal chemistry. bohrium.comnih.govnih.gov Its structural versatility and ability to interact with a wide array of biological targets have cemented its importance in drug discovery. nih.govmdpi.comwisdomlib.org
Quinazoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties. nih.govekb.egijmpr.innih.govrsc.org This therapeutic potential has driven extensive research into the synthesis and biological evaluation of novel quinazoline-based compounds. nih.govresearchgate.net The ease of synthetic modification of the quinazoline core allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for the development of new drugs. nih.gov Several quinazoline-based drugs have received FDA approval, particularly in the realm of oncology, underscoring the clinical relevance of this heterocyclic system. arabjchem.org
The broad and potent biological activities of quinazoline derivatives have established them as a significant class of compounds in the pursuit of new therapeutic agents. wisdomlib.orgresearchgate.netarabjchem.org
Halogenated Quinazolines: Enhancing Potency and Specificity in Drug Discovery
The introduction of halogen atoms into the quinazoline (B50416) scaffold has proven to be a highly effective strategy for modulating the biological activity of these compounds. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target, often leading to enhanced potency and selectivity. nih.govresearchgate.net
The Research Landscape of 6 Iodoquinazolin 4 Amine and Its Derivatives
Classical Synthetic Routes to Quinazoline Derivatives
Traditional methods for the synthesis of quinazoline derivatives, including this compound, often rely on fundamental organic reactions such as nucleophilic substitution, halogenation, and cyclocondensation.
Nucleophilic Substitution Reactions at the 4-Position
A common and effective strategy for introducing the 4-amino group onto the quinazoline ring involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halide, at the 4-position. The pyrimidine (B1678525) ring's electron-deficient nature facilitates this reaction. mdpi.comwikipedia.org
The synthesis of 4-aminoquinazolines frequently starts from 2,4-dichloroquinazoline (B46505) precursors. mdpi.comnih.gov These precursors react regioselectively with a variety of amine nucleophiles, including anilines, benzylamines, and aliphatic amines, to yield 2-chloro-4-aminoquinazoline derivatives. mdpi.com The greater reactivity of the chlorine atom at the 4-position compared to the 2-position is a well-documented phenomenon, attributed to the higher LUMO coefficient at the C4 carbon, making it more susceptible to nucleophilic attack. nih.govdu.edu.eg This inherent regioselectivity is crucial for the controlled synthesis of 4-aminoquinazolines. mdpi.com
For the synthesis of this compound derivatives, a 4-chloro-6-iodoquinazoline (B131391) is a key intermediate. mdpi.com This intermediate can be subjected to nucleophilic substitution with various amines to introduce the desired amino functionality at the 4-position. For instance, reaction with (4-methoxybenzyl)amine can yield 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine. mdpi.com
Table 1: Examples of Nucleophilic Substitution at the 4-Position of 6-Iodoquinazoline Derivatives
| Precursor | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Chloro-6-iodoquinazoline | (4-Methoxybenzyl)amine | 6-Iodo-N-(4-methoxybenzyl)quinazolin-4-amine | - | mdpi.com |
| 4-Chloro-6-iodoquinazoline | (4-(Trifluoromethyl)benzyl)amine | 6-Iodo-N-(4-(trifluoromethyl)benzyl)quinazolin-4-amine | 86.1% | mdpi.com |
| 4-Chloro-6-iodoquinazoline | 3-Fluoroaniline | N-(3-Fluorophenyl)-6-iodoquinazolin-4-amine | 85.3% | mdpi.com |
Halogenation at the 6-Position
The introduction of an iodine atom at the 6-position of the quinazoline ring is a critical step in the synthesis of the target compound. The benzene (B151609) portion of the quinazoline ring is more susceptible to electrophilic substitution than the pyrimidine ring, with the reactivity order being 8 > 6 > 5 > 7. wikipedia.orgdu.edu.eg
Direct iodination of a pre-formed quinazoline or quinazolinone ring system can be achieved using various iodinating agents. For example, 2-aryl-6-iodoquinazolin-4(3H)-ones can be synthesized via the cyclocondensation of 2-amino-5-iodobenzamide (B1582221) with benzaldehyde (B42025) derivatives in the presence of molecular iodine. mdpi.com Another approach involves the halogenation of 3-alkyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones with iodine, which proceeds regio- and stereo-selectively. researchgate.net
In some synthetic sequences, the iodine atom is introduced at an earlier stage, starting from a substituted anthranilic acid. For example, 5-iodoanthranilic acid can be acylated with 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)-5-iodoanthranilic acid, a precursor for 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one. scialert.net
Cyclocondensation and Ring-Forming Reactions
The construction of the quinazoline ring itself is a fundamental aspect of synthesizing these derivatives. Cyclocondensation reactions are widely employed, often involving the reaction of an anthranilic acid derivative with a suitable one-carbon unit. researchgate.net
One common method involves the condensation of anthranilic acid, an amine, and an orthoester in a one-pot reaction to form 3-substituted quinazolin-4(3H)-ones. researchgate.net For the synthesis of iodo-substituted quinazolines, 5-iodoanthranilic acid can serve as the starting material. scialert.net
Another versatile precursor for quinazolines is 2-aminobenzamide. For instance, 2-amino-5-iodobenzamide can be reacted with benzaldehyde derivatives in the presence of molecular iodine to directly afford 2-aryl-6-iodoquinazolin-4(3H)-ones. mdpi.com Similarly, 2-amino-5-iodomethylbenzoate can be reacted with acetic anhydride (B1165640) to form 6-iodo-2-methyl-4H-benzo[d] mdpi.comrsc.orgoxazin-4-one, which can then be converted to 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one using hydrazine (B178648) hydrate. researchgate.net
More advanced, one-pot, multi-component reactions are also being developed. For example, a palladium-catalyzed three-component reaction of 2-azidobenzaldehyde, an isocyanide, and hydroxylamine (B1172632) hydrochloride provides a rapid route to quinazoline 3-oxides. rsc.org
Advanced Synthetic Strategies and Catalytic Approaches
Modern organic synthesis has seen the rise of powerful catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions. These have become indispensable tools for the functionalization of heterocyclic compounds like quinazoline.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, and it is extensively used to modify the 6-position of iodoquinazolines. nih.gov The iodine atom at this position serves as an excellent coupling partner for a wide range of boronic acids and their esters. nih.govmdpi.com
This reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. nih.govmdpi.com The reaction allows for the introduction of various aryl, heteroaryl, and even alkyl groups at the 6-position of the quinazoline core. For example, 4-amino-6-iodoquinazoline can be coupled with furfurylboronic acid in the presence of a palladium catalyst to produce a precursor for the drug Lapatinib. nih.govmdpi.com
The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity.
Table 2: Examples of Suzuki-Miyaura Cross-Coupling of 6-Iodoquinazoline Derivatives
| Quinazoline Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-(2-Furyl)-6-iodoquinazolin-4(3H)-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂, K₂CO₃ | 2-(2-Furyl)-6-(4-methoxyphenyl)quinazolin-4(3H)-one | - | nih.gov |
| 4-Amino-6-iodoquinazoline | Furfurylboronic acid | 10% Pd/C, Et₃N | 4-Anilino-6-furfurylquinazoline | - | nih.govmdpi.com |
| 2-(4(3)-Bromophenyl)-4-chloroquinazoline | Arylboronic acid | - | 2-Aryl-4-cyanoquinazoline | 13-56% | mdpi.com |
| 2-Bromothienylquinazolin-4(3H)-one | Arylboronic acid/ester | - | 2-(Aryl/thienyl)quinazolin-4(3H)-one | 49-84% | mdpi.com |
Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.orgscienceopen.com This reaction provides a powerful alternative to classical nucleophilic substitution for the synthesis of aminoquinazolines. It allows for the coupling of aryl halides or triflates with a wide variety of amines, including primary and secondary amines. libretexts.org
While nucleophilic substitution at the 4-position is often efficient, the Buchwald-Hartwig reaction can be particularly useful when the substrate is less reactive or when milder reaction conditions are required. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product. libretexts.org
This methodology can be applied to the synthesis of 4-aminoquinazolines from 4-haloquinazoline precursors. scienceopen.com Although less commonly reported for the direct amination of the 6-position, it represents a potent tool in the synthetic chemist's arsenal (B13267) for constructing complex quinazoline derivatives.
Synthesis of Specific this compound Derivatives
The this compound core serves as a versatile platform for the synthesis of a variety of substituted derivatives. The iodine atom at the 6-position is particularly useful as it allows for further functionalization through cross-coupling reactions.
N-(3-chloro-4-[(3-fluorobenzyl)oxy]phenyl)-6-iodoquinazolin-4-amine
This derivative is a key intermediate in the synthesis of various biologically active molecules. iucr.orggoogle.com The synthesis typically involves the reaction of 4-chloro-6-iodoquinazoline with 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394). google.com
The preparation of 4-chloro-6-iodoquinazoline itself starts from 5-iodoanthranilic acid, which is cyclized with formamide (B127407) and then chlorinated using an agent like phosphorus oxychloride. google.com The subsequent condensation with 3-chloro-4-(3-fluorobenzyloxy)aniline is often carried out in a solvent such as isopropanol (B130326) under reflux conditions to yield the desired product. google.com An alternative approach involves starting with 5-iodo-2-aminobenzonitrile and DMF-DMA, followed by reaction with glacial acetic acid and 3-chloro-4-(3-fluorobenzyloxy)aniline. google.com This method avoids the use of harsh chlorinating agents. google.com
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| 4-chloro-6-iodo-quinazoline | 3-chloro-4-(3-fluoro-benzyloxy)-aniline | Isopropanol | Reflux, 3h | N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine | 91.3% google.com |
| 5-iodo-2-aminobenzonitrile | DMF-DMA, then glacial acetic acid and 3-chloro-4-(3-fluorobenzyloxy)aniline | Glacial Acetic Acid | Reflux, 90-100°C, 1h | N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine | Not specified google.com |
N-(4-fluorobenzyl)-6-iodoquinazolin-4-amine
The synthesis of N-(4-fluorobenzyl)-6-iodoquinazolin-4-amine is achieved through the nucleophilic substitution of 4-chloro-6-iodoquinazoline with 4-fluorobenzylamine. This reaction is typically performed in a suitable solvent like isopropanol at elevated temperatures. nih.gov The starting 4-chloro-6-iodoquinazoline is prepared from 6-iodoquinazolin-4(3H)-one by chlorination. nih.gov This derivative has been synthesized with a reported yield of 77.8% and characterized by ESI-MS showing a molecular ion peak at m/z 380.0 [M+H]+. nih.gov
6-iodo-N-(4-(trifluoromethyl)benzyl)quinazolin-4-amine
Similar to the synthesis of its fluoro-substituted analog, 6-iodo-N-(4-(trifluoromethyl)benzyl)quinazolin-4-amine is prepared by reacting 4-chloro-6-iodoquinazoline with 4-(trifluoromethyl)benzylamine. mdpi.com The reaction proceeds via a nucleophilic aromatic substitution mechanism. This compound has been synthesized and characterized, with an off-white solid product obtained in an 86.1% yield. mdpi.com Electrospray ionization mass spectrometry (ESI-MS) confirmed the product with a molecular ion peak at m/z 430.2 [M+H]+. mdpi.com
N-(3-Chloro-4-(isoquinolin-8-yloxy)phenyl)-6-iodoquinazolin-4-amine
The synthesis of this complex derivative involves the coupling of 4-chloro-6-iodoquinazoline with 3-chloro-4-(isoquinolin-8-yloxy)aniline. The specifics of this synthesis are less commonly detailed in readily available literature but would follow the general principles of nucleophilic aromatic substitution on the quinazoline ring.
Purification and Characterization Techniques in Synthetic Studies
The synthesis of this compound and its derivatives requires rigorous purification and characterization to ensure the identity and purity of the final compounds.
Purification is commonly achieved using column chromatography on silica (B1680970) gel. mdpi.com The choice of eluent system, often a mixture of ethyl acetate (B1210297) and petroleum ether or hexane, is optimized to separate the desired product from unreacted starting materials and byproducts. mdpi.comscispace.com In some cases, trituration with a non-polar solvent like heptane (B126788) can be used to purify the solid product. google.com
Characterization of these compounds relies on a suite of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for structural elucidation. mdpi.commdpi.com ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For fluorinated derivatives, ¹⁹F NMR is also employed. mdpi.com
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to determine the molecular weight of the synthesized compounds and confirm their elemental composition. nih.govmdpi.commdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule, such as N-H and C=N bonds. bu.edu.eg
Melting Point (m.p.): The melting point is a useful indicator of the purity of a solid compound. mdpi.com
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which is compared with the calculated values to confirm the empirical formula. scispace.com
These analytical methods are crucial for verifying the successful synthesis and purity of this compound and its derivatives, which is essential for their use in further research and development. nih.govmdpi.comnih.gov
Chromatography (Column and Thin-Layer)
Chromatographic techniques are essential for the purification of this compound and its analogs, allowing for the separation of the target compound from unreacted starting materials, byproducts, and other impurities.
Column Chromatography Column chromatography is a primary method for purifying quinazoline derivatives on a preparative scale. The choice of stationary phase and eluent system is critical for effective separation.
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of quinazoline compounds. mdpi.com For instance, silica gel (200–300 mesh) has been successfully used in the purification of various N,2-disubstituted quinazolin-4-amines. mdpi.com In the synthesis of 4-chloro-6-iodoquinazoline, a precursor for many this compound analogs, column chromatography on silica is employed for purification. mdpi.com
Eluent System: The mobile phase, or eluent, is typically a mixture of a non-polar and a more polar solvent. The polarity is optimized to achieve good separation. Common solvent systems include:
Ethyl acetate/Petroleum ether (EtOAc/PE) mdpi.com
Chloroform-n-hexane (9:1) scialert.net
Chloroform uitm.edu.my
Dichloromethane/Methanol (DCM/MeOH) with a basic modifier biotage.com
For basic compounds like quinazolin-4-amines, challenges such as peak tailing can occur on acidic silica gel. To mitigate this, several strategies can be employed. One approach is to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent system. biotage.combiotage.com An alternative is to use an amine-functionalized silica column, which provides a basic surface, allowing for elution with neutral solvent systems like hexane/ethyl acetate and improving separation. biotage.combiotage.com
Thin-Layer Chromatography (TLC) TLC is a rapid and effective analytical technique used to monitor the progress of reactions and to determine the purity of the synthesized compounds. researchgate.netresearchgate.net
Stationary Phase: Pre-coated plates with silica gel 60F-254 are commonly used. jocpr.com
Mobile Phase: The choice of eluent is similar to that for column chromatography, with mixtures like chloroform-n-hexane or toluene-methanol being reported. scialert.netresearchgate.net
Visualization: After development, the spots on the TLC plate are visualized, typically using UV light or by placing the plate in an iodine chamber. jocpr.com
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for obtaining high-purity crystals. Various solvents have been reported for the recrystallization of 6-iodoquinazoline derivatives.
Commonly used solvents for recrystallization include:
Ethanol scialert.netjocpr.comnih.gov
Acetic acid scialert.netresearchgate.net
Ethyl acetate iucr.org
For example, various 6-iodo-4-(arylamino)quinazoline sulfonamide derivatives have been successfully purified by crystallization from ethanol. nih.gov Similarly, 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one can be crystallized from acetic acid. scialert.net The process often involves filtering the precipitated solid after cooling and washing it with water or another appropriate solvent. scialert.netjocpr.com
Spectroscopic Characterization (NMR, MS, IR)
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound and its analogs. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, Mass Spectrometry (MS) determines the molecular weight and elemental composition, and Infrared (IR) spectroscopy identifies characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of these molecules.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For 6-iodoquinazoline derivatives, characteristic signals include aromatic protons on the quinazoline and substituent rings, as well as signals for amine (NH or NH₂) protons, which are often exchangeable with D₂O. nih.gov For example, in a series of 6-iodo-4-(4-aminosulphonylphenyl-amino)quinazolines, the NH and NH₂ protons appear as D₂O exchangeable signals between δ 11.0 and 12.0 ppm. nih.gov
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. A key feature in the ¹³C NMR spectrum of 6-iodoquinazoline derivatives is the signal for the carbon atom attached to the iodine (C-6), which has been reported to resonate at approximately δ 93.0 ppm. mdpi.com
Table 1: Selected ¹H and ¹³C NMR Data for 6-Iodoquinazoline Analogs
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of the synthesized compounds, which serves as a confirmation of their identity. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental formula. The mass spectrum of 6-iodoquinazoline derivatives will show a characteristic molecular ion peak (M⁺). scialert.netresearchgate.net For compounds containing chlorine, the isotopic pattern of the molecular ion (M⁺ and M⁺+2) is also a key identifier. scialert.netmdpi.com
Table 2: Mass Spectrometry Data for 6-Iodoquinazoline Analogs
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For 6-iodoquinazoline-4-amine and its analogs, key characteristic absorption bands include:
N-H stretch: The amine group (NH₂) or secondary amine (NH) shows characteristic stretching vibrations. For primary amines, two bands are often observed. These typically appear in the region of 3450–3200 cm⁻¹. researchgate.netnih.gov
C=O stretch: In quinazolinone analogs, a strong absorption band corresponding to the carbonyl group stretch is observed around 1680 cm⁻¹. scialert.net
C=N stretch: The carbon-nitrogen double bond in the quinazoline ring shows an absorption band around 1620 cm⁻¹. scialert.net
C-I stretch: The carbon-iodine bond vibration appears in the fingerprint region at lower wavenumbers, for example, around 618 cm⁻¹.
Table 3: Key IR Absorption Bands (cm⁻¹) for 6-Iodoquinazoline Analogs
Impact of Substitution at the 4-Position on Biological Activity
The substituent at the 4-position of the quinazoline ring is a critical determinant of biological activity. The primary amine of this compound is a frequent point of modification, and its substitution pattern significantly impacts the potency of the resulting analogs.
Generally, direct alkylation of the amino group at the 4-position has been found to be detrimental to antiproliferative activity. mdpi.com Studies suggest that this modification can impair the compound's effectiveness. mdpi.com In contrast, substitution with anilino (phenylamino) moieties often proves beneficial. For instance, a series of 4-anilino-6-iodoquinazoline derivatives bearing a sulfonamide group at the para-position of the aniline (B41778) ring were synthesized and evaluated. nih.govresearchgate.net These compounds demonstrated that the 4-substituted-anilino framework can be a suitable template for developing potent antitumor agents. researchgate.net
Further elaboration of the 4-anilino substituent can fine-tune activity. The introduction of a thiazole (B1198619) ring to the sulfonamide moiety on the 4-anilino group, as seen in compounds like 6-Iodo-2-phenyl-4-(4-(thiazol-2-yl) aminosulphonylphenyl-amino) quinazoline, has been explored. nih.gov This highlights that complex heterocyclic systems attached to the 4-anilino ring are well-tolerated and can modulate activity.
The nature of the linker and the groups attached at the 4-position are crucial. Modifications can range from simple amines to more complex side chains. For example, the reaction of 4-chloro-6-iodoquinazoline with various aryl amines is a common strategy to generate diverse libraries of 4-substituted analogs for SAR studies. rsc.org The choice of the amine dictates the resulting properties, with substitutions like 4-aminosulphonylphenyl-amino groups leading to compounds with significant anticancer and antimicrobial activities. nih.gov
| Compound/Analog Class | Substitution at 4-Position | Impact on Biological Activity | Reference |
| Alkylated 4-aminoquinazoline | Alkyl group on NH₂ | Decreased antiproliferative activity | mdpi.com |
| Anilino-quinazoline derivatives | 4-Aminosulphonylphenyl-amino | Potent antitumor and antimicrobial activity | nih.govresearchgate.net |
| Thiazole-containing analogs | 4-(4-(Thiazol-2-yl)aminosulphonylphenyl-amino) | Maintained or modulated activity, indicating tolerance for complex heterocycles | nih.gov |
| General 4-amino derivatives | Amine or substituted amine | Considered essential for improving antimicrobial activities | researchgate.netsemanticscholar.org |
Role of the Iodine Atom at the 6-Position in Modulating Activity
The halogen atom at the 6-position of the quinazoline ring is a key feature that significantly modulates biological activity, and the choice of iodine is often deliberate and strategic. SAR studies consistently reveal that the presence of a halogen, particularly iodine, at this position can substantially enhance the potency of the compounds. researchgate.netsemanticscholar.org
The importance of the iodine atom can be attributed to several factors:
Binding Affinity : The iodine atom is utilized in the synthesis of kinase inhibitors as it can provide valuable binding affinity for the kinase active site. chemshuttle.com Its size and lipophilicity allow it to occupy and interact favorably within hydrophobic pockets of target enzymes.
Intermolecular Interactions : The large atomic radius of iodine promotes distinct intermolecular interactions, including halogen bonding. X-ray diffraction studies of analogous compounds have revealed that iodine can participate in stabilizing crystal packing through interactions such as I···π bonds.
Reactivity and Synthesis : The C-I bond is weaker than other carbon-halogen bonds, such as C-Cl. mdpi.com This intrinsic reactivity makes the 6-iodo position a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, Heck), allowing for the introduction of diverse substituents to explore the chemical space and optimize activity. mdpi.commdpi.com For example, 6-alkynylated 4-aminoquinazolines, synthesized via Sonogashira coupling at the 6-iodo position, have been identified as selective inhibitors of Aurora A kinase. mdpi.com
Electronic Effects : The iodine atom influences the electronic properties of the quinazoline ring system. It creates a σ-hole, enabling Lewis acid-base interactions that can contribute to receptor binding.
In comparative studies, iodo-substituted quinazolines often exhibit superior activity. For instance, the substitution of the quinazolinone ring with iodine at the 6- and/or 8-positions has been shown to significantly improve antibacterial activity. semanticscholar.org A series of novel substituted iodoquinazoline derivatives demonstrated potent activity against various bacterial and fungal strains, underscoring the positive contribution of the iodine moiety. nih.gov
Influence of Aromatic and Heterocyclic Substituents on Activity
The introduction of aromatic and heterocyclic substituents is a cornerstone of the SAR of this compound analogs. These groups can be appended at various positions, most commonly at the 2- and 4-positions, and their nature profoundly influences the compound's biological profile, including anticancer and antimicrobial activities.
Substituents at the 2-Position: The 2-position often tolerates a range of aromatic and heterocyclic rings.
Thienyl Group : The presence of a 2-thienyl group has been associated with remarkable broad-spectrum antimicrobial activity in several 6-iodoquinazolin-4(3H)-one analogs. researchgate.net
Phenyl Group : A 2-phenyl group is a common feature. In one study, a 2-phenyl substituent was part of the most effective anticancer compound, 6-Iodo-2-phenyl-4-(4-(thiazol-2-yl) aminosulphonylphenyl-amino) quinazoline (3c), which potently inhibited four different tumor cell lines. nih.gov
Methoxyphenyl Group : A 4-methoxyphenyl (B3050149) group at the 2-position was found to have a better impact on antitumor activity than an unsubstituted phenyl ring. researchgate.net The compound 6-Iodo-4-(4-aminosulphonylphenyl-amino)-2-(4-methoxyphenyl)-quinazoline (3b) was highlighted for its strong anticancer and antimicrobial effects. nih.govresearchgate.net
Furan (B31954) Ring : While many heterocycles are tolerated, some can lead to a loss of activity. For example, in a study of 4(3H)-quinazolinones, a furan ring was not well tolerated. acs.org
Substituents at the 4-Position: As discussed previously, the 4-position is typically an amino group that is often substituted with an aryl or heteroaryl moiety.
Anilino Substituents : A phenyl ring at the 4-amino position is a common and effective modification. nih.gov
Heterocyclic Substituents : Fused heterocycles, such as 1,2,4-triazino[3,4-c]quinazoline and benzimidazo[1,2-c]quinazoline, have been shown to contribute positively to antimicrobial activity. researchgate.net The introduction of a thiazole ring onto the 4-anilino-sulfonamide side chain also yields highly potent compounds. nih.gov
Substituents at the 6-Position: While this position is defined by iodine in the parent compound, it can be further functionalized.
Imidazo[1,2-a]pyridine : This key pharmacodynamic group, known from other PI3Kα inhibitors, was introduced at the 6-position of a 4-aminoquinazoline scaffold (replacing iodine) to create effective PI3Kα inhibitors and anticancer agents. mdpi.com
| Position of Substitution | Substituent | Observed Biological Activity/Impact | Reference |
| 2-Position | Thienyl | Broad-spectrum antimicrobial activity | researchgate.net |
| 2-Position | Phenyl | Potent anticancer activity | nih.gov |
| 2-Position | 4-Methoxyphenyl | Enhanced antitumor activity compared to unsubstituted phenyl | nih.govresearchgate.net |
| 2-Position | Furan | Not tolerated, loss of activity (in a 4(3H)-quinazolinone series) | acs.org |
| 4-Position (on amino group) | Anilino-sulfonamide-thiazole | Potent anticancer activity | nih.gov |
| Fused Systems | 1,2,4-Triazino or Benzimidazo fused to quinazoline | Contributed to antimicrobial activity | researchgate.net |
| 6-Position (replacing Iodine) | Imidazo[1,2-a]pyridine | Potent PI3Kα inhibition and anticancer effects | mdpi.com |
Pharmacophore Identification and Optimization Strategies
A pharmacophore model for this class of compounds outlines the essential structural features required for biological activity. For quinazoline derivatives, SAR studies have identified a general pharmacophore for antimicrobial and anticancer activities. semanticscholar.orgacs.org
The key elements of the pharmacophore typically include:
The Quinazoline Core : This bicyclic heterocycle is the fundamental scaffold. mdpi.com
The 4-Amino Group : A substituent at the 4-position, most effectively an amine or a substituted amine, is crucial for activity. researchgate.netsemanticscholar.org This group often acts as a hydrogen bond donor, interacting with the target protein.
The 6-Position Halogen : The presence of a halogen atom, particularly iodine, at the 6-position significantly enhances potency. researchgate.netsemanticscholar.org
Substituents at the 2- and 3-Positions : The presence of specific groups at these positions is also important. For antimicrobial activity, methyl or thiol groups at position 2 and a substituted aromatic ring at position 3 are often considered essential. semanticscholar.org
Optimization strategies revolve around modifying these key pharmacophoric elements. A common approach is the hybridization of the iodoquinazolinone core with other biologically active moieties. nih.gov For instance, linking different groups to the quinazolinone scaffold via an acetamide (B32628) linker has been explored to develop dual EGFR/VEGFR-2 inhibitors. nih.govnih.gov
Another key strategy involves exploring substitutions on the aryl rings appended to the quinazoline core. In one study on 4(3H)-quinazolinones, para-substitution on a phenyl ring was found to be superior to meta or ortho substitution. acs.org Small electron-withdrawing groups like fluoro, chloro, and nitrile were favored. acs.org Conversely, introducing hydrogen-bonding moieties such as hydroxyl or carboxylic acid groups was not tolerated in that specific series, while a methoxy (B1213986) group (a hydrogen-bond acceptor) restored activity. acs.org These findings guide the rational design of new, more potent analogs by systematically altering substituents to improve target engagement and pharmacokinetic properties.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional arrangement of atoms and functional groups (conformation) in this compound analogs is a critical factor that correlates with their biological response. The spatial orientation of substituents influences how the molecule fits into the binding site of its biological target.
Studies on compounds with similar structures provide insight into the conformational effects at play. The presence of bulky substituents, such as the iodine atom at the 6-position and various aryl groups, induces a degree of conformational rigidity. X-ray diffraction data from related halogenated quinolines show that steric and electronic factors can enforce a non-coplanar arrangement between the quinazoline core and its substituents. For example, in one related compound, a dihedral angle of 89.30° was observed between its aromatic rings, indicating a nearly orthogonal orientation. This non-planar conformation can be essential for optimal binding by positioning key interaction groups correctly within a receptor's binding pocket.
The stereochemistry of substituents can also be a deciding factor in activity. In a study of 4-phenylchroman analogues, which share structural similarities, the relative orientation of substituents had a profound impact on potency. nih.gov The cis relationship between a side chain at the 2-position and a phenyl ring at the 4-position was associated with optimum α1-adrenoreceptor blocking activity. nih.gov The corresponding trans isomer was the least potent of the series, highlighting that a specific spatial arrangement is required for effective biological response. nih.gov This demonstrates that even subtle changes in 3D structure can lead to significant differences in biological outcomes, making conformational analysis an indispensable tool in the rational design of this compound-based therapeutic agents.
Mechanistic Investigations of 6 Iodoquinazolin 4 Amine As a Bioactive Agent
Kinase Inhibition Mechanisms
Derivatives of the quinazoline (B50416) scaffold are widely recognized for their capacity to act as kinase inhibitors. These compounds typically function by competing with adenosine (B11128) triphosphate (ATP) for binding at the catalytic domain of the kinase, thereby blocking the phosphorylation of downstream substrates and interrupting signal transduction. biorxiv.org
The 4-anilinoquinazoline (B1210976) structure is a well-established template for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.govnih.gov These compounds target the tyrosine kinase domain of EGFR, a receptor that is frequently overexpressed or mutated in various cancers. biorxiv.org The introduction of different substituents on the quinazoline core, including at the C-6 position, can significantly influence the binding affinity and inhibitory activity. nih.govnih.gov For instance, the addition of an aryl urea (B33335) group at the C-6 position of the 4-anilinoquinazoline scaffold has been shown to enhance EGFR inhibitory activity, potentially by increasing interactions with key amino acids within the active site of the kinase. nih.gov
The 4-aminoquinazoline scaffold has been identified as a promising basis for the development of Phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors. nih.govlookchem.com The PI3K signaling pathway is crucial for regulating cell survival, proliferation, and apoptosis, and the p110α subunit, encoded by the PIK3CA gene, is frequently mutated in human cancers. nih.gov Certain 4-aminoquinazoline derivatives have demonstrated selective inhibition of PI3Kα over other isoforms. One such derivative, compound 6b, was found to suppress PI3Kα kinase activity with a half-maximal inhibitory concentration (IC50) of 13.6 nM. nih.gov
Table 1: Inhibitory Activity of a 4-Aminoquinazoline Derivative
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Compound 6b | PI3Kα | 13.6 |
This table shows the in vitro kinase inhibitory activity of a representative 4-aminoquinazoline derivative against the PI3Kα isoform. nih.gov
Human Epidermal Growth Factor Receptor 2 (HER2), another member of the EGFR family, is a key therapeutic target, particularly in breast cancer. nih.gov Dual EGFR/HER2 inhibitors have been developed from quinazoline-based structures. chemmethod.com Research into achieving selectivity for HER2 over EGFR has led to the synthesis of novel derivatives, including N-(3-Chloro-4-(isoquinolin-8-yloxy)phenyl)-6-iodoquinazolin-4-amine, designed to specifically target the HER2 kinase. nih.gov Such modifications aim to enhance the inhibitory potency against HER2 while minimizing off-target effects associated with strong EGFR inhibition. nih.gov
The versatility of the quinazoline scaffold allows for its adaptation to target a range of other kinases. Substituted 6-arylquinazolin-4-amines have been identified as potent, ATP-competitive inhibitors of cdc2-like kinases (Clk), specifically Clk1 and Clk4. nih.gov These kinases are involved in the regulation of gene splicing. nih.gov Furthermore, various quinazoline compounds have been investigated for their potential to inhibit other kinases critical to cancer cell proliferation and survival, including Cyclin-Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), B-Raf, C-Raf, and FGFR1. nih.govgoogle.com
Table 2: Spectrum of Kinase Targets for Quinazoline-Based Compounds
| Kinase Family | Specific Targets |
|---|---|
| ErbB Family | EGFR, HER2 nih.govchemmethod.com |
| PI3K Family | PI3Kα nih.gov |
| Cdc2-like Kinases | Clk1, Clk4 nih.gov |
| Other Tyrosine Kinases | VEGFR2, FGFR1 nih.govgoogle.com |
| Serine/Threonine Kinases | CDK2, B-Raf, C-Raf nih.govgoogle.com |
This table summarizes various kinases that have been identified as targets for compounds containing the quinazoline scaffold.
Interference with Cellular Signaling Pathways
By inhibiting key kinases, 6-iodoquinazolin-4-amine-based compounds can effectively disrupt the downstream cellular signaling pathways that drive cell growth and proliferation. Inhibition of PI3Kα, for example, subsequently blocks the activation of the PI3K/Akt signaling pathway, a central node in cell survival signaling. nih.gov Similarly, targeting HER2 can disrupt the downstream PI3K-AKT and RAS/MAPK pathways, both of which are activated by HER2 mutations and promote oncogenesis. nih.gov
Induction of Cell Cycle Arrest and Apoptosis
A significant consequence of kinase inhibition and signaling pathway disruption by quinazoline derivatives is the induction of cell cycle arrest and programmed cell death (apoptosis).
Studies on 4-aminoquinazoline derivatives have shown that inhibition of the PI3K signaling pathway can lead to cell cycle arrest in the G1 phase. nih.gov Other research on related 4-anilinoquinazoline compounds demonstrated the ability to induce G2 phase arrest. nih.gov This cessation of the cell cycle prevents cancer cells from proceeding to mitosis and proliferation.
Following cell cycle arrest, these compounds can trigger apoptosis. Evidence points to the activation of the intrinsic, or mitochondrial-dependent, apoptotic pathway. nih.govnih.gov This is characterized by the activation of initiator caspases, such as caspase-9, and subsequent activation of executioner caspases-3 and 7. nih.gov The induction of apoptosis is a critical mechanism for eliminating malignant cells. Morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and nuclear fragmentation, have been observed in cells treated with these compounds. chemmethod.comnih.gov
Antimicrobial Mechanisms of Action
The antimicrobial effects of this compound derivatives are diverse, targeting various essential cellular processes in pathogens, leading to the inhibition of growth or cell death.
Derivatives of this compound have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. researchgate.neteco-vector.com The primary mechanisms investigated involve the inhibition of essential bacterial enzymes.
One of the key targets identified is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. mdpi.com Certain quinazolinone derivatives have been shown to be potent inhibitors of the GyrB subunit of DNA gyrase. By competitively binding to the ATP-binding site of GyrB, these compounds prevent the supercoiling of DNA, leading to a cessation of DNA synthesis and ultimately, bacterial cell death. mdpi.comnih.gov Studies on novel N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides identified compounds with potent inhibitory activity against S. aureus GyrB, with IC50 values in the sub-micromolar range. nih.gov
Another proposed mechanism involves the disruption of the bacterial cell membrane and cell wall. While direct evidence for this compound is still emerging, studies on the related quinoxaline (B1680401) class of compounds have shown that they can induce oxidative damage to the cell wall and membrane, leading to increased permeability and leakage of intracellular components. frontiersin.org This suggests that quinazoline derivatives may also exert their effects by compromising the structural integrity of the bacterial envelope.
| Bacterial Strain | Compound Type | Observed Activity | Potential Mechanism |
| Staphylococcus aureus | 3-Amino-6-iodo-2-methyl quinazolin-4-(3H)-one | Promising antibacterial activity researchgate.net | Inhibition of DNA Gyrase mdpi.comnih.gov |
| Bacillus species | 3-Amino-6-iodo-2-methyl quinazolin-4-(3H)-one | Promising antibacterial activity researchgate.net | Not specified |
| Pseudomonas aeruginosa | 3-Amino-6-iodo-2-methyl quinazolin-4-(3H)-one | High activity researchgate.net | Not specified |
| Escherichia coli | Quinazolin-4(3H)one derivatives | Potent inhibition mdpi.com | Inhibition of DNA Gyrase mdpi.com |
| Streptococcus pneumoniae | Quinazolin-4(3H)-one derivatives | Pronounced antimicrobial activity eco-vector.com | Not specified |
The antifungal action of quinazoline derivatives, including those with the 6-iodo substitution, is often attributed to the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol (B1671047). nih.govnih.gov Ergosterol is a vital sterol component in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane fluidity, integrity, and the function of membrane-bound enzymes. nih.govmdpi.com
The ergosterol biosynthesis pathway involves multiple enzymatic steps, several of which can be targeted by antifungal agents. nih.gov Research suggests that quinazoline derivatives may act as inhibitors of key enzymes in this pathway, such as:
Lanosterol (B1674476) 14α-demethylase (CYP51/Erg11p): This enzyme is a primary target for azole antifungals and is responsible for a crucial demethylation step in converting lanosterol to ergosterol. mdpi.comresearchgate.net Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane structure and function.
Sterol C14-reductase and Sterol C8-isomerase: These enzymes are involved in later stages of ergosterol synthesis. nih.gov Some piperidine-based antifungals, which share structural similarities with certain quinazoline derivatives, are known to inhibit these enzymes. nih.gov
Another potential mechanism is the inhibition of the synthesis of essential cell wall components like β-1,3-glucan . nih.gov This polysaccharide is critical for maintaining the structural integrity of the fungal cell wall. Echinocandins, a class of antifungal drugs, function by inhibiting the β-1,3-glucan synthase enzyme complex. nih.gov While direct inhibition by this compound derivatives requires further investigation, disruption of the cell wall remains a plausible antifungal mechanism. Some compounds have also been investigated as inhibitors of chitin (B13524) synthase, another crucial enzyme for cell wall synthesis. nih.gov
| Fungal Strain | Compound Type | Observed Activity | Potential Mechanism |
| Candida albicans | Pyrazol-quinazolinone derivatives | Good antifungal effect | Inhibition of Ergosterol Biosynthesis nih.govnih.gov |
| Aspergillus niger | Pyrazol-quinazolinone derivatives | Good antifungal effect | Inhibition of Ergosterol Biosynthesis nih.govnih.gov |
| Fusarium oxysporum | Pyrazol-quinazolinone derivatives | Significant inhibitory effect dntb.gov.ua | Inhibition of Ergosterol Biosynthesis nih.govnih.gov |
| Rhizoctonia solani | Pyrazol-quinazolinone derivatives | Obvious inhibitory effect dntb.gov.ua | Inhibition of Ergosterol Biosynthesis nih.govnih.gov |
Derivatives of 4-anilinoquinazoline have shown promise as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov The mechanisms underlying their antimycobacterial activity are multifaceted and target unique aspects of mycobacterial physiology.
A significant mechanism of action is the disruption of ATP homeostasis . Mycobacteria are heavily dependent on adenosine triphosphate (ATP) synthase for energy production and growth. nih.govnih.gov Certain diarylquinoline drugs, which share some structural similarities with quinazolines, are known inhibitors of the mycobacterial F-ATP synthase. nih.gov This inhibition blocks ATP production, leading to cell death. frontiersin.org Furthermore, studies have shown that inhibitors of mycobacterial cell wall synthesis can paradoxically cause a lethal burst in intrabacterial ATP levels by increasing oxidative phosphorylation. frontiersin.orgfrontiersin.org This suggests a complex interplay between cell wall integrity and energy metabolism that quinazoline derivatives might exploit.
Another critical target is the mycobacterial cell wall , a complex and unique structure essential for the pathogen's survival and virulence. nih.gov This wall is rich in mycolic acids, which are covalently linked to arabinogalactan (B145846) and peptidoglycan, forming a highly impermeable barrier. nih.gov Several antitubercular drugs function by inhibiting the synthesis of these cell wall components. While the precise target for this compound derivatives is still under investigation, their ability to inhibit Mtb growth suggests potential interference with key enzymes involved in the intricate process of cell wall biosynthesis. dntb.gov.uanih.gov
| Mycobacterial Strain | Compound Type | Observed Activity (MIC90) | Potential Mechanism |
| Mycobacterium tuberculosis | 4-Anilinoquinazolines | Potent inhibition (0.63-1.25 µM for some derivatives) nih.gov | Inhibition of ATP Synthase nih.govnih.gov, Disruption of Cell Wall Synthesis nih.gov |
The antiviral mechanisms of quinazoline derivatives are primarily centered on the inhibition of viral replication by targeting host or viral enzymes. nih.govnih.govebsco.comyoutube.com
A key mechanism involves the inhibition of protein kinases . Several 4-anilino-6-aminoquinazoline derivatives have been identified as potent inhibitors of Middle East respiratory syndrome coronavirus (MERS-CoV) replication. nih.gov While the exact viral target is not fully elucidated, quinazolines are well-known as inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR). nih.gov Viruses often co-opt host cell kinases to facilitate their replication cycle. mdpi.com Therefore, by inhibiting these essential host kinases, quinazoline derivatives can effectively block viral proliferation. For example, some viruses rely on phosphatidylinositol 4-kinase (PI4KIIIβ) to create replication organelles within the host cell, and inhibitors of this kinase have shown broad-spectrum antiviral activity. nih.gov
Another potential mechanism is the direct inhibition of viral enzymes. Antiviral drugs can act as inhibitors of viral polymerases, proteases, or integrases, which are essential for replicating the viral genome and producing new viral particles. nih.govyoutube.com For instance, the drug Remdesivir acts as an inhibitor of the viral RNA-dependent RNA polymerase. nih.gov It is plausible that certain this compound derivatives could be designed to specifically target and inhibit enzymes that are unique to a particular virus, thereby halting its replication.
| Virus | Compound Type | Observed Activity (IC50) | Potential Mechanism |
| MERS-CoV | 4-Anilino-6-aminoquinazoline derivatives | High inhibitory effect (0.157 µM for compound 20) nih.gov | Inhibition of host cell protein kinases nih.gov |
| SARS-CoV-2 | Bithiazole inhibitors of PI4KIIIβ | Micromolar or sub-micromolar inhibition nih.gov | Inhibition of phosphatidylinositol 4-kinase (PI4KIIIβ) blocking viral replication nih.gov |
| Zika Virus | Bithiazole inhibitors of PI4KIIIβ | Micromolar inhibition nih.gov | Inhibition of phosphatidylinositol 4-kinase (PI4KIIIβ) blocking viral replication nih.gov |
Anti-parasitic Activity
The anti-parasitic effects of quinazoline-based compounds are often linked to the inhibition of crucial metabolic pathways within the parasite, particularly those involved in nucleotide synthesis. longdom.orgebsco.combvsalud.org
A primary target for many anti-parasitic drugs is dihydrofolate reductase (DHFR) . nih.gov This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides (the building blocks of DNA) and certain amino acids. nih.gov By inhibiting DHFR, quinazoline analogues can halt DNA replication and cell division, leading to the death of the parasite. nih.govnih.gov Several quinazoline-based compounds have been evaluated as DHFR inhibitors, demonstrating their potential as anti-parasitic agents. nih.gov Some analogues have been investigated as dual inhibitors of both DHFR and pteridine (B1203161) reductase (PTR1), another key enzyme in the folate pathway of trypanosomes, offering a strategy to combat drug resistance. mdpi.com
Other potential mechanisms of anti-parasitic action include:
Disruption of Heme Metabolism: In parasites like Plasmodium (which causes malaria), the detoxification of heme, a byproduct of hemoglobin digestion, is a critical survival process. Drugs like chloroquine, a 4-aminoquinoline, inhibit this process, leading to a toxic buildup of heme. nih.govnih.gov
Inhibition of Mitochondrial Electron Transport: Some compounds, such as atovaquone, interfere with the parasite's mitochondrial function, disrupting energy production. nih.gov
Inhibition of Microtubule Synthesis: Benzimidazoles act by preventing the formation of microtubules, which are vital for cellular processes like glucose uptake and cell division in helminths. ebsco.comnih.gov
| Parasite | Compound Type | Potential Mechanism |
| Protozoa (e.g., Trypanosoma, Leishmania) | Quinazoline analogues | Dihydrofolate Reductase (DHFR) Inhibition nih.govnih.govmdpi.com |
| Plasmodium (Malaria) | 4-Aminoquinoline analogues | Disruption of Heme Metabolism nih.govnih.gov |
| Helminths (Worms) | Benzimidazole analogues | Inhibition of Microtubule Synthesis ebsco.comnih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its target protein, providing valuable information on binding energy and specific molecular interactions.
Studies on 6-iodoquinazoline (B1454157) derivatives have utilized molecular docking to explore their potential against various biological targets. In one such study, a series of 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and docked against several enzymes to elucidate their mechanism of action. nih.gov The targets included carbonic anhydrase XII (CAXII), human thymidylate synthase (hTS), and human thymidine (B127349) kinase (hTK) for anticancer activity, as well as dihydrofolate reductase (DHFR) of E. coli and S. aureus for antibacterial properties. nih.gov The docking results were consistent with the laboratory findings, indicating that these compounds could be promising anticancer and antibacterial agents. nih.gov
Similarly, research on 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) employed molecular docking to identify the binding mode within the ATP binding domain of Clk4. nih.gov The insights gained from these simulations helped to explain the structure-activity profile of these analogs. nih.gov The docking studies revealed key interactions between the quinazoline (B50416) scaffold and the amino acid residues in the active site of the target kinases, which are crucial for their inhibitory activity. nih.gov
Interactive Table: Molecular Docking Targets for Quinazoline Derivatives
| Derivative Class | Target Protein(s) | Purpose of Study | Key Findings |
|---|---|---|---|
| 2,4-disubstituted-6-iodoquinazolines | CAXII, hTS, hTK, DHFR | Anticancer & Antibacterial | Docking results aligned with in vitro activity, suggesting multiple mechanisms of action. nih.gov |
| 6-arylquinazolin-4-amines | Clk4, Dyrk1A | Kinase Inhibition | Identified binding mode in ATP binding domain, explaining structure-activity relationships. nih.gov |
| Thioxoquinazolines | Cyclin-Dependent Kinase 2 (CDK2) | Anticancer | Favorable docking free energies with interactions like hydrogen bonds and arene-hydrogen interactions. scispace.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in optimizing lead compounds.
For 6-arylquinazolin-4-amines, 3D-QSAR modeling has been successfully applied to understand the structure-activity correlation for the inhibition of Clk4 and Dyrk1A kinases. nih.gov These studies generated reliable models with high statistical significance, as indicated by their R² and Q² values (R² of 0.88 and Q² of 0.79 for Clk4; R² of 0.85 and Q² of 0.82 for Dyrk1A). nih.gov The contour maps generated from these models provided valuable insights into how different structural modifications on the quinazoline ring affect inhibitory potency, guiding the design of more potent inhibitors. nih.gov
Furthermore, Hologram QSAR (HQSAR) models have been developed for a series of 6-arylquinazolin-4-amine inhibitors targeting the DYRK1A enzyme, a potential target for Alzheimer's disease treatment. nih.gov This 2D-QSAR method uses molecular fragments (holograms) to generate predictive models. The robustness of the developed HQSAR models was confirmed through Y-randomization tests, ensuring that the observed correlations were not due to chance. nih.gov These models serve as valuable tools for designing novel and potent derivatives as potential therapeutic agents. nih.gov
Interactive Table: QSAR Model Statistics for 6-Arylquinazolin-4-amines
| QSAR Model | Target Kinase | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Conclusion |
|---|---|---|---|---|
| 3D-QSAR | Clk4 | 0.88 | 0.79 | The model is reliable for predicting novel ligand activities. nih.gov |
| 3D-QSAR | Dyrk1A | 0.85 | 0.82 | The model is reliable for predicting novel ligand activities. nih.gov |
In Silico ADMET Predictions and Pharmacokinetic Profiling
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. It helps to identify compounds with favorable pharmacokinetic properties and low toxicity, reducing the likelihood of late-stage failures.
Various studies on quinazoline derivatives have incorporated in silico ADMET predictions. For instance, a study on quinazolin-4(3H)-one derivatives predicted that the synthesized compounds would likely be well-absorbed in the human intestine and possess the ability to penetrate the blood-brain barrier. lew.ro However, some derivatives containing amine, methoxy (B1213986), and nitro groups were predicted to have AMES toxicity, indicating potential mutagenicity. lew.ro
Another investigation on different quinazolin-4-one derivatives used SwissADME and PreADMET online tools for preliminary ADMET prediction. researchgate.net The results revealed that the compounds generally adhered to Lipinski's rule of five, suggesting their potential as orally active agents. researchgate.net Similarly, ADMET predictions for pyrazolylaminoquinazoline derivatives were used to screen for compounds with low toxicity profiles, assessing endpoints such as carcinogenicity, hepatotoxicity, and reproductive system disorders. researchgate.net These computational screenings are vital for prioritizing which compounds should advance to more rigorous and expensive experimental testing.
Interactive Table: Predicted ADMET Properties for Quinazoline Analogs
| Property | Prediction Tool/Method | General Finding | Reference |
|---|---|---|---|
| Blood-Brain Barrier (BBB) Penetration | admetSAR server | Predicted to penetrate the BBB | lew.ro |
| Human Intestinal Absorption (HIA) | admetSAR server | Predicted to be absorbed | lew.ro |
| AMES Toxicity | admetSAR server | Some derivatives showed potential toxicity | lew.ro |
| Carcinogenicity | admetSAR server | Most derivatives predicted to be non-carcinogenic | lew.ro |
| Drug-likeness (Lipinski's Rule) | SwissADME | Compounds generally obeyed the rule, suggesting oral bioavailability | researchgate.net |
Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. This technique is used to study the stability of ligand-protein complexes and to understand the energetic and structural aspects of their interactions.
MD simulations have been performed on complexes of quinazoline derivatives with their target proteins to assess their stability. In a study of quinazoline-2,4,6-triamine derivatives as EGFR-TK inhibitors, MD simulations were carried out for 100 nanoseconds. semanticscholar.org The simulations confirmed the stability of the ligand-protein complexes and highlighted that a key amino acid, Met 769, formed stable hydrogen bonds with the inhibitors throughout the simulation. semanticscholar.orgnih.gov The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values further indicated the stability of the complexes. researchgate.net
These simulations offer a dynamic perspective that complements the static view provided by molecular docking. By observing the conformational sampling of the ligand in the binding pocket and the flexibility of the protein, researchers can gain a more accurate understanding of the binding event. The consistency between calculated binding free energies from these simulations and experimental IC50 values further validates the computational models. semanticscholar.orgnih.gov
Medicinal Chemistry Applications and Therapeutic Potential
Development of Anticancer Agents
The quinazoline (B50416) core is a well-established pharmacophore in oncology, with several approved drugs, such as gefitinib (B1684475) and erlotinib, featuring this heterocyclic system. The 6-iodoquinazolin-4-amine framework, in particular, has been instrumental in the design of novel anticancer agents, primarily as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
The 4-aminoquinazoline structure is recognized as a key scaffold for developing cancer chemotherapeutic agents, particularly as inhibitors of tyrosine kinases (TK) and the epidermal growth factor receptor (EGFR). nih.gov The 6-iodoquinazolin-4-one derivative serves as a crucial precursor in the synthesis of these potent molecules. Through chlorination and subsequent substitution with various anilines, researchers can generate a library of arylaminoquinazolines. researchgate.net
Optimization of these lead compounds involves modifying substituents on the quinazoline ring and the attached aniline (B41778) moiety to enhance potency and selectivity. For instance, studies on 4-anilino-6-aminoquinazoline derivatives revealed that specific substitutions are critical for activity. While a 2-cyanobenzyl amine at the 6-position showed no inhibitory effect, a 3-cyanobenzyl amine analogue resulted in significantly higher activity against MERS-CoV, a related field of study that informs general structure-activity relationships. nih.gov
Further optimization efforts on related quinazolin-4(3H)-one structures have led to the discovery of multi-targeted inhibitors. By modifying the core structure, researchers have developed compounds that simultaneously inhibit Aurora A, PI3Kα, and BRD4, which are key regulators in non-small cell lung cancer (NSCLC). The most potent compound from one such study, 9a , demonstrated IC₅₀ values of 0.83, 0.26, and 1.02 μM against A549, HCC827, and H1975 cancer cell lines, respectively. nih.gov
The following table summarizes the anticancer activity of selected optimized quinazoline derivatives against various cancer cell lines.
| Compound | Target(s) | Cell Line | IC₅₀ (μM) |
| 3c | CAXII, hTS, hTK | Multiple | 4.0 - 8.0 |
| 3b | CAXII, hTS, hTK | Multiple | 6.0 - 9.0 |
| 9a | Aurora A, PI3Kα, BRD4 | A549 | 0.83 |
| 9a | Aurora A, PI3Kα, BRD4 | HCC827 | 0.26 |
| 9a | Aurora A, PI3Kα, BRD4 | H1975 | 1.02 |
| 14g | DNA, EGFR, VEGFR-2 | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | 0.622 - 1.81 |
Data sourced from multiple studies to illustrate the potential of the quinazoline scaffold. nih.govnih.gov
A promising strategy in cancer therapy is the development of drug conjugates that selectively deliver a cytotoxic agent to tumor cells. This has been explored by linking a DNA-affinic molecule, such as a quinazoline derivative, to a DNA alkylating agent like a phosphoramidate mustard. The quinazoline moiety acts as a "carrier" or "warhead," guiding the cytotoxic mustard to its target. This approach aims to increase the efficacy of the alkylating agent while reducing systemic toxicity. sci-hub.redkisti.re.kr
The design principle involves attaching the mustard pharmacophore to the quinazoline core, often at the C-6 position. The resulting conjugate is designed to be activated within the cancer cell, releasing the potent alkylating agent to cross-link DNA, induce cell cycle arrest (typically at the G2/M phase), and trigger apoptosis. Studies have shown that these quinazoline-mustard conjugates can exhibit significant tumor suppression in animal models with low toxicity. sci-hub.red
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery that induces the degradation of specific target proteins rather than just inhibiting them. A PROTAC is a heterobifunctional molecule composed of a "warhead" that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov
The quinazoline scaffold is an ideal candidate for the "warhead" component in PROTAC design, especially for targeting kinases implicated in cancer. By incorporating a quinazoline derivative that binds to a specific kinase, a PROTAC can be engineered to trigger the ubiquitination and subsequent proteasomal degradation of that kinase. This strategy has been successfully applied to natural product derivatives to create PROTACs that effectively degrade target proteins like REXO4, leading to excellent antitumor activity with reduced toxicity. nih.gov While early PROTACs had limitations due to poor cell permeability, the development of all-small-molecule PROTACs has significantly expanded their therapeutic potential. nih.gov
Antimicrobial Drug Development
Beyond cancer, quinazoline derivatives have demonstrated significant potential as antimicrobial agents. The core structure has been modified to produce compounds with broad-spectrum activity against various pathogenic bacteria and fungi. researchgate.net
Derivatives of 6-iodoquinazoline (B1454157) have been synthesized and evaluated for their antimicrobial properties. Studies have shown that 2,4-disubstituted-6-iodoquinazoline derivatives exhibit both antibacterial and antifungal action. Their activity against Gram-positive bacteria was found to be superior to that against Gram-negative bacteria. nih.gov For example, compound 3c , a 4-substituted-anilino derivative with a sulfonamide group, showed the strongest antibacterial and antifungal activities in its series. nih.gov
Another study focused on synthesizing 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one and its precursor, which were screened against microorganisms including Escherichia coli, Klebsiella pneumonia, Bacillus species, Staphylococcus aureus, and Pseudomonas aeruginosa. The synthesized compounds exhibited significant antibacterial activity against these strains. researchgate.net The mechanism of action for some quinazolinone-based antimicrobial agents has been identified as the inhibition of bacterial DNA gyrase, a crucial enzyme for DNA replication. mdpi.com
The following table presents the antimicrobial activity of selected quinazoline derivatives.
| Compound | Organism(s) | Activity Noted |
| 3c | Gram-positive bacteria, Fungi | Strongest in series |
| 3b | Gram-positive bacteria, Fungi | Moderate to strong |
| 3-amino-6-iodo-2-methyl quinazolin-4-(3H)-one | P. aeruginosa, S. aureus, Bacillus sp. | High activity |
| 5a (Formyl-pyrazole derivative) | E. coli, B. subtilis, S. aureus, S. typhimurium | MIC range: 1–16 µg/mL |
Data compiled from various research findings. nih.govresearchgate.netmdpi.com
Anti-inflammatory and Analgesic Applications
The quinazoline nucleus is also a promising scaffold for the development of agents with anti-inflammatory and analgesic properties. researchgate.net Chronic inflammation is a key factor in numerous diseases, making the control of the inflammatory response a critical therapeutic goal. nih.gov
Researchers have synthesized and screened libraries of quinazoline-related compounds for their ability to inhibit inflammatory pathways. For instance, a library of pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. This screening identified several compounds with potent anti-inflammatory activity. Molecular modeling suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are key regulators of the inflammatory response. nih.gov
Studies on other heterocyclic systems incorporating the core amine functionality have also demonstrated significant anti-inflammatory and analgesic effects, suggesting the broader potential of this chemical class. For example, a tetrahydroisoquinoline derivative showed a pronounced anti-inflammatory effect that was 3.3 times greater than the reference drug diclofenac sodium in an animal model. biomedpharmajournal.org
Antitubercular Agents
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant strains necessitates the discovery of new therapeutic agents. nih.gov The quinazoline scaffold has been investigated for its potential to yield novel inhibitors of Mycobacterium tuberculosis (Mtb).
In one study, a series of new 6-iodoquinazolines were synthesized and screened for their antitubercular activity. The research found that structural modifications at the 4-position were critical for activity. Specifically, the 4-alkylthio derivatives of 2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one were active against Mtb, whereas the corresponding 4-alkyloxy derivatives were inactive. researchgate.netscialert.net This highlights the importance of specific chemical substitutions in directing the biological activity of the quinazoline core.
Other research has identified 4-anilinoquinazolines, including derivatives of approved anticancer drugs like gefitinib and lapatinib, as having activity against Mtb. This suggests that the kinase-inhibiting properties of these compounds may be repurposed for antitubercular applications. nih.gov
Antimalarial and Antileishmanial Agents
The quinazoline ring system is a versatile scaffold for the development of antiparasitic agents. Derivatives of 4-aminoquinazoline have shown notable activity against pathogens responsible for malaria and leishmaniasis.
Antileishmanial Activity: Research into N²,N⁴-disubstituted quinazoline-2,4-diamines has identified compounds with significant antileishmanial efficacy. These compounds have demonstrated potent activity in the high nanomolar to single-digit micromolar range against Leishmania donovani, the parasite responsible for visceral leishmaniasis. For instance, in a study of various analogs, compound 15 (N²-benzyl-N⁴-methylquinazoline-2,4-diamine) emerged as the most potent, with an EC₅₀ value of 150 nM against L. donovani. This suggests that substitutions on the quinazoline core are crucial for activity.
Similarly, studies on 4-arylamino-6-nitroquinazolines have shown excellent in vitro activity against Leishmania major promastigotes. In one series, compound 21 (4-[4'-(methylsulfanyl)phenyl]amino-6-nitroquinazoline) displayed an IC₅₀ value of 1.87 µM, which was more potent than the standard drug, pentamidine (IC₅₀ = 5.09 µM) drugbank.com. These findings highlight that modifications at both the 4- and 6-positions of the quinazoline ring can yield potent antileishmanial agents.
Table 1: Antileishmanial Activity of Selected Quinazoline Derivatives
| Compound | Derivative Class | Target Organism | IC₅₀ / EC₅₀ (µM) |
|---|---|---|---|
| Compound 15 | N²-benzylquinazoline-2,4-diamine | L. donovani | 0.150 |
| Compound 8 | 4-(2'-methoxyphenyl)amino-6-nitroquinazoline | L. major | 4.37 |
| Compound 16 | 4-(4'-chlorophenyl)amino-6-nitroquinazoline | L. major | 6.53 |
| Compound 21 | 4-[4'-(methylsulfanyl)phenyl]amino-6-nitroquinazoline | L. major | 1.87 |
Antimalarial Activity: The 4-aminoquinazoline scaffold is recognized for its potential in developing antimalarial drugs echemi.com. While the 4-aminoquinoline core is more famous in antimalarial history, the related quinazoline structure serves as a valuable alternative for overcoming resistance. Research has focused on identifying features of these scaffolds that enhance activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Studies suggest that the chemical features enabling the accumulation of the drug in the parasite's food vacuole are key determinants of activity benthamscience.com. The development of hybrid molecules incorporating the 4-aminoquinazoline moiety is an active area of research aimed at creating novel and effective antimalarial agents nih.gov.
Neuroprotective Agents
The quinazoline scaffold is increasingly being investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's disease. drugbank.com Derivatives of quinazoline have been shown to target multiple pathways involved in the progression of these diseases.
The therapeutic potential of quinazoline derivatives for Alzheimer's disease is diverse; they have been identified as modulators or inhibitors of β-amyloid aggregation, tau protein hyperphosphorylation, and cholinesterases (AChE and BChE) mdpi.comresearchgate.net. Furthermore, they have demonstrated antioxidant properties, which can help mitigate the neuronal damage caused by oxidative stress mdpi.com.
In preclinical studies, certain quinazolinone derivatives have shown significant neuroprotective effects. A preliminary screening on an MPP+ induced SH-SY5Y cell injury model, which mimics some aspects of Parkinson's disease, identified several quinazolinone compounds with promising neural cell protection activities benthamscience.comnih.gov. These findings suggest that the quinazoline core is a viable starting point for designing multi-target drugs to address the complex nature of neurodegenerative conditions drugbank.com.
Table 2: Investigated Neuroprotective Mechanisms of Quinazoline Derivatives
| Mechanism of Action | Therapeutic Target | Relevance to Neurodegeneration |
|---|---|---|
| Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Prevents breakdown of neurotransmitters, improving cognitive function. |
| β-Amyloid Modulation | Beta-secretase (BACE1), Aβ aggregation | Reduces the formation of amyloid plaques, a hallmark of Alzheimer's. |
| Antioxidant Activity | Reactive Oxygen Species (ROS) | Mitigates oxidative stress and neuronal damage. |
| Tau Protein Inhibition | Tau hyperphosphorylation | Prevents the formation of neurofibrillary tangles. |
Pesticide Development
The utility of the quinazoline scaffold extends beyond medicine into agrochemicals. Halogenated quinazoline derivatives, in particular, have been synthesized and evaluated for their insecticidal properties. The inclusion of halogens like chlorine or iodine can be crucial for fine-tuning the distribution of the substance between aqueous and fatty media, which is important for its bioavailability and efficacy as a pesticide nih.gov.
A study on a series of 6,8-dichloro-quinazoline derivatives containing a sulfide unit demonstrated their potential as insecticidal molecules. These compounds were designed based on the principle of incorporating structural units known for bioactivity. The presence of two chlorine atoms on the quinazoline ring was a key feature of the design. When tested against the oriental armyworm (Mythimna separata), several of these derivatives showed promising insecticidal activity. For example, compound 4g exhibited a mortality rate of 62.9% at a concentration of 500 mg/L. This indicates that the halogenated quinazoline backbone is a promising scaffold for the discovery of new pesticides nih.gov.
Table 3: Insecticidal Activity of 6,8-dichloro-quinazoline Derivatives against Mythimna separata
| Compound ID | Mortality Rate (%) at 500 mg/L |
|---|---|
| 4a | 48.1 |
| 4b | 55.5 |
| 4e | 51.8 |
| 4g | 62.9 |
| 4j | 59.2 |
Preclinical Studies and Pharmacological Evaluation
In Vitro Antiproliferative Assays
Derivatives of the 6-Iodoquinazolin-4-amine scaffold have been the subject of numerous in vitro studies to determine their potential as anticancer agents. These assays have focused on their ability to inhibit the growth of various cancer cell lines and disrupt multicellular tumor structures.
Cell Line Sensitivity and Selectivity
The antiproliferative activity of this compound derivatives has been evaluated against a range of human cancer cell lines. Studies have shown that these compounds can inhibit cancer cell proliferation, with some derivatives demonstrating notable potency and selectivity.
For instance, a series of 2,4-disubstituted-6-iodoquinazoline derivatives were tested against four cancerous cell lines. Among them, compound 3c was identified as the most effective, inhibiting the growth of the tested tumor cell lines with IC50 values ranging from 4.0 to 8.0 µM. Another derivative, compound 3b , also showed significant antiproliferative activity, with IC50 values between 6.0 and 9.0 µM. nih.gov
Further research into other 4-aminoquinazoline derivatives has highlighted their efficacy against a panel of six cancer cell lines, including HCT-116 (colon), SK-HEP-1 (liver), MDA-MB-231 (breast), SNU638 (gastric), A549 (lung), and MCF-7 (breast). nih.gov One compound in this series, 6b , not only displayed potent antiproliferative activity but was also found to be selective for PI3Kα, a key enzyme in a signaling pathway frequently overactive in cancer. nih.gov This compound effectively suppressed PI3Kα kinase activity with an IC50 of 13.6 nM, leading to the inhibition of the PI3K/Akt pathway in HCT116 cells. nih.gov Similarly, another study on 4-anilinoquinazoline (B1210976) analogues identified a compound, DW-8 , with high anticancer efficacy and selectivity in colorectal cancer cell lines HCT116, HT29, and SW620, with IC50 values of 8.50 µM, 5.80 µM, and 6.15 µM, respectively. nih.gov
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Target/Pathway |
|---|---|---|---|---|
| Compound 3c | Multiple | Various | 4.0 - 8.0 | Not Specified |
| Compound 3b | Multiple | Various | 6.0 - 9.0 | Not Specified |
| Compound 6b | HCT116 | Colon | 0.0136 (13.6 nM) | PI3Kα |
| DW-8 | HCT116 | Colon | 8.50 | Not Specified |
| DW-8 | HT29 | Colon | 5.80 | Not Specified |
| DW-8 | SW620 | Colon | 6.15 | Not Specified |
Tumor Spheroid Formation Inhibition
The ability of cancer cells to form three-dimensional multicellular spheroids is linked to tumor progression and drug resistance. A derivative of the quinazolinone core, compound 45 , has demonstrated the ability to significantly inhibit the formation and growth of tumor spheroids in a 3D cell culture model using A549 lung cancer cells. nih.gov In these studies, untreated spheroids grew steadily, while those treated with increasing concentrations of compound 45 showed a decreased growth rate, became looser in structure, and eventually fragmented at high concentrations. nih.gov This suggests that compounds based on this scaffold can disrupt the cell-cell adhesion and organization crucial for spheroid integrity. nih.gov
In Vitro Antimicrobial Susceptibility Testing
The 6-iodoquinazoline (B1454157) scaffold has also been explored for its antimicrobial properties. Various derivatives have been synthesized and tested against a spectrum of bacterial and fungal pathogens, with some showing promising activity.
In one study, a library of new quinazoline-based Schiff bases was screened against eight microbial strains. uitm.edu.my Compound 10 from this series exhibited the most potent activity, with a Minimum Inhibitory Concentration (MIC) of 1.90 µg/ml against Bacillus subtilis and 3.9 µg/ml against Staphylococcus aureus. uitm.edu.my The same compound also showed antifungal activity, inhibiting Aspergillus fumigatus and Syncephalastrum racemosum at MICs of 15.63 and 62.50 µg/ml, respectively. uitm.edu.my
Another study focusing on 2,4-disubstituted-6-iodoquinazoline derivatives reported broad-spectrum antibacterial and antifungal action. The compounds were generally more effective against Gram-positive bacteria, such as S. aureus, compared to Gram-negative strains. nih.gov Compound 3c again emerged as the most potent antimicrobial agent in its series. nih.gov The potential antitubercular activity of 6-iodoquinazolines has also been investigated, with certain 4-alkylthio derivatives showing activity. researchgate.net
| Compound/Derivative | Microorganism | Type | MIC (µg/mL) |
|---|---|---|---|
| Compound 10 | Bacillus subtilis | Gram-positive Bacteria | 1.90 |
| Compound 10 | Staphylococcus aureus | Gram-positive Bacteria | 3.9 |
| Compound 10 | Aspergillus fumigatus | Fungus | 15.63 |
| Compound 10 | Syncephalastrum racemosum | Fungus | 62.50 |
| Compound 3c | S. aureus & other strains | Bacteria/Fungi | Most potent in series |
Pharmacokinetic (PK) Studies
Preliminary pharmacokinetic studies have been conducted on derivatives to assess their potential as drug candidates. These evaluations focus on how the compounds are absorbed, distributed, metabolized, and excreted by the body.
Bioavailability Assessment
Oral bioavailability is a critical parameter for drug development. Research on a series of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors included a pharmacokinetic evaluation of a lead compound, 20 . When administered to rats, compound 20 demonstrated a reasonable oral bioavailability of 21%. nih.gov This finding, although on a derivative, suggests that the quinazoline (B50416) scaffold can be absorbed from the gastrointestinal tract. nih.gov
Future Directions and Research Gaps
Novel Derivatization Strategies for Enhanced Potency and Selectivity
The future of 6-iodoquinazolin-4-amine-based drug design lies in sophisticated derivatization strategies aimed at maximizing potency against specific targets while minimizing off-target effects. The iodine atom at the C-6 position is a key synthetic handle, enabling a wide range of cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups.
Structure-activity relationship (SAR) studies have consistently shown that modifications at various positions on the quinazoline (B50416) ring are critical for biological activity. researchgate.net For instance, substitutions at the C-4, C-5, and C-6 positions have been pivotal in designing targeted anticancer quinazolines. nih.gov The introduction of different moieties can influence interactions within the ATP-binding pocket of kinases, a common target for this class of compounds.
Key strategies for future derivatization include:
Modification at the C-4 Position: The 4-amino group is essential for activity, often forming a critical hydrogen bond with the hinge region of kinase domains. researchgate.net Introducing various substituted anilino groups at this position has been a successful strategy for tuning selectivity and potency. nih.gov Future work could explore a wider range of bioisosteric replacements for the aniline (B41778) ring to explore new binding interactions.
Exploitation of the C-6 Position: The 6-position, where the iodo group resides, is ripe for exploration. Introducing bulky or flexible side chains can enhance van der Waals interactions and improve selectivity. For example, attaching aryl-semicarbazone moieties or 5-substituted furan-2-yl groups at the C-6 position has yielded compounds with remarkable antiproliferative activity. mdpi.com The presence of a halogen at this position has been shown to improve anticancer effects. nih.gov
Substitution at Other Positions: While C-4 and C-6 are primary focus areas, modifications at C-2, C-7, and C-8 also offer avenues for optimization. For instance, substituting the 7-position with an aminoalkoxy group can increase activity against vascular endothelial growth factor receptor (VEGFR). mdpi.com
| Position on Quinazoline Core | Derivatization Strategy | Impact on Activity | Reference(s) |
| C-4 | Introduction of substituted anilino groups | Modulates potency and selectivity by interacting with the kinase hinge region. | nih.gov, researchgate.net |
| C-6 | Suzuki/Sonogashira coupling to add aryl/heteroaryl groups | Can improve hydrophobic interactions and selectivity. Halogen substitution enhances anticancer effects. | mdpi.com, nih.gov |
| C-7 | Addition of aminoalkoxy or morpholinoalkoxy groups | Increases activity against targets like VEGFR and EGFR. | mdpi.com, mdpi.com |
| C-2 | Introduction of phenyl or other cyclic groups | Influences overall conformation and can contribute to binding affinity. | scispace.com |
Exploration of New Biological Targets and Mechanisms
While quinazoline derivatives are well-known as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, the versatility of the scaffold allows for the targeting of a much broader range of biological molecules. nih.govmdpi.comnih.gov The discovery of novel targets and mechanisms of action is a critical research gap and a promising direction for expanding the therapeutic applications of this compound derivatives.
Recent research has highlighted the potential of quinazolines to inhibit other critical cellular enzymes and processes:
Poly(ADP-ribose) Polymerase (PARP): Certain quinazoline derivatives have shown potent inhibitory activity against PARP-1 and PARP-2, enzymes crucial for DNA repair. nih.gov This opens avenues for their use in cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations. mdpi.com
Tubulin Polymerization: The disruption of microtubule dynamics is a validated anticancer strategy. Some quinazoline compounds have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Quinazoline-based derivatives have been developed as potent inhibitors of CDK2, CDK4, and CDK6. mdpi.commdpi.comnih.gov
Antimicrobial and Antiviral Agents: Beyond cancer, the 4-aminoquinazoline scaffold has shown potential in treating infectious diseases. Derivatives have been identified with activity against Mycobacterium tuberculosis and Middle East respiratory syndrome coronavirus (MERS-CoV). nih.govarabjchem.orgnih.gov Mechanistic studies for some of these compounds suggest they operate via novel mechanisms, not by inhibiting common targets like QcrB or MmpL3 in tuberculosis. nih.gov
The exploration of these and other novel targets, such as dihydrofolate reductase (DHFR) and breast cancer resistance protein (BCRP), represents a significant growth area for the therapeutic application of this compound class. nih.govsemanticscholar.org
Advanced Computational Approaches for Drug Design
Modern drug design increasingly relies on computational methods to rationalize structure-activity relationships, predict binding modes, and design novel compounds with improved properties. In silico techniques are particularly valuable for exploring the vast chemical space accessible from the this compound scaffold.
Key computational approaches being applied include:
Molecular Docking: This technique is widely used to predict the binding orientation of quinazoline derivatives within the active site of target proteins, such as EGFR or CDK2. nih.govnih.govnih.gov Docking studies help elucidate key interactions, like the hydrogen bonds formed between the quinazoline nitrogen atoms and hinge region residues of kinases, guiding the design of more potent inhibitors. researchgate.net
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that identify the structural features of ligands responsible for their biological activity. mdpi.com These models provide valuable insights for optimizing lead compounds by highlighting regions where steric bulk, electrostatic charge, or hydrogen bonding capabilities can be modified to enhance potency. mdpi.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, assessing the stability of binding modes predicted by docking and revealing the influence of molecular flexibility on binding affinity. nih.govnih.gov These simulations can help identify crucial interactions and conformational changes that are essential for inhibitory activity. nih.gov
Pharmacophore Modeling: By identifying the common spatial arrangement of chemical features required for biological activity, pharmacophore models can be used to screen virtual libraries for new and diverse scaffolds that could act on the desired target. researchgate.netcnr.it
The integration of these computational tools allows for a more rational and efficient design cycle, reducing the time and cost associated with synthesizing and testing new derivatives. researchgate.net
Development of Targeted Delivery Systems
While enhancing the intrinsic potency and selectivity of a drug is crucial, ensuring it reaches the intended site of action in the body is equally important. The development of targeted delivery systems for this compound derivatives is a key area for future research, aimed at improving therapeutic index by increasing drug concentration at the tumor site while minimizing systemic exposure.
Promising strategies include:
Conjugation to Targeting Moieties: One approach involves linking the quinazoline drug to a molecule that specifically binds to receptors overexpressed on cancer cells. For example, a novel quinazoline derivative was conjugated to recombinant human epidermal growth factor (EGF), which targets the EGF receptor (EGFR). nih.gov This conjugate showed a more than 200-fold amplification of antiglioblastoma activity in vitro and was selective for EGFR-positive cells. nih.gov
Nanoparticle-Based Delivery: Encapsulating quinazoline derivatives within nanoparticles, such as liposomes or polymeric nanoparticles, offers several advantages. dntb.gov.ua Nanocarriers can protect the drug from premature degradation, improve its solubility, and facilitate passive targeting to tumors through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands for active delivery to cancer cells. dntb.gov.ua
These advanced delivery systems hold the potential to overcome challenges associated with poor bioavailability and off-target toxicity, thereby unlocking the full therapeutic potential of this class of compounds.
Comprehensive Preclinical and Clinical Development
The ultimate goal for any promising this compound derivative is successful translation into a clinical setting. This requires a rigorous and comprehensive preclinical and clinical development pipeline. While many derivatives of the parent scaffold, such as gefitinib (B1684475) and erlotinib, have successfully navigated this path, each new candidate must undergo a thorough evaluation. nih.gov
The key research and development stages include:
Preclinical Evaluation: This phase involves extensive in vitro and in vivo testing. After identifying a lead compound with high potency against a specific target, its efficacy must be confirmed in relevant cancer cell lines and animal models, such as xenograft models in mice. mdpi.comnih.gov Crucially, this stage also involves detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug's pharmacokinetic profile and safety. mdpi.com
Clinical Trials: Compounds that demonstrate a promising efficacy and safety profile in preclinical studies may advance to clinical trials. This multi-phase process evaluates the drug's safety, optimal dosing, and efficacy in human subjects, starting with small Phase I trials and progressing to larger Phase II and III trials to confirm therapeutic benefit against existing standards of care. The development of PARP inhibitors and second-generation EGFR inhibitors provides a roadmap for the clinical investigation of novel quinazoline-based agents. mdpi.com
A significant research gap is the limited number of 6-iodo-substituted quinazolines that have entered this rigorous development pipeline. Future efforts must focus on systematically advancing the most promising derivatized compounds through these preclinical and clinical stages to validate their therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing 6-iodoquinazolin-4-amine and its derivatives?
this compound derivatives are typically synthesized via nucleophilic substitution of 4-chloro-6-iodoquinazoline with primary or secondary amines. For example:
- Procedure : React 4-chloro-6-iodoquinazoline (1.23 mmol) with an amine (e.g., thiophen-2-ylmethanamine) in DMF using Hunig’s base as a catalyst. Stir at room temperature for 2 hours, purify via silica column chromatography (15–75% ethyl acetate/hexanes), and confirm purity (>95%) by LCMS .
- Alternative : Use microwave-assisted Suzuki-Miyaura coupling to introduce aryl groups (e.g., benzo[d][1,3]dioxol-5-yl) to the quinazoline core for structural diversification .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Characterization involves:
- NMR Spectroscopy : Analyze and NMR shifts to verify substitution patterns (e.g., δ 8.51 ppm for quinazoline protons in DMSO-d6) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., HRMS (ESI) m/z 362.0957 [M+H] for a derivative) .
- LCMS Purity Checks : Use gradients (e.g., 4–100% acetonitrile with trifluoroacetic acid) to validate purity >95% .
Q. What solvents and storage conditions are optimal for this compound?
- Solubility : DMF or isopropanol for reactions; DMSO for biological assays .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do structural modifications (e.g., N-alkylation, aryl substitutions) influence the biological activity of this compound derivatives?
- Substitution Impact : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances kinase inhibition (e.g., CDC2-like kinase) by increasing binding affinity to ATP pockets .
- N-Alkylation : Substituting with 4-methoxybenzyl (as in compound 5a ) improves cellular permeability, as shown in PI3Kα inhibition assays .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, incubation time).
- Solution : Standardize protocols (e.g., Reaction Biology Corporation’s kinase assays) and validate with orthogonal methods (e.g., SPR or cellular cytotoxicity assays) .
Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?
Q. How can computational tools aid in designing novel this compound analogs?
- Retrosynthesis AI : Platforms like Pistachio or Reaxys predict feasible routes for one-step modifications (e.g., introducing morpholine or pyridyl groups) .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with anti-inflammatory or anticancer activity .
Methodological Best Practices
Q. How should researchers handle discrepancies between computational predictions and experimental results?
Q. What analytical techniques are critical for assessing batch-to-batch consistency?
- Quality Control :
- HPLC : Monitor retention times (e.g., 3.050 min for 3-minute gradient) .
- Elemental Analysis : Ensure C/H/N ratios match theoretical values (e.g., CHNO: C 64.57%, H 7.46%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
